1-(6-Chloro-3-fluoropyridin-2-YL)ethanone

CAS No.: 1256787-63-9

Cat. No.: VC7748080

Molecular Formula: C7H5ClFNO

Molecular Weight: 173.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256787-63-9 |

|---|---|

| Molecular Formula | C7H5ClFNO |

| Molecular Weight | 173.57 |

| IUPAC Name | 1-(6-chloro-3-fluoropyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 |

| Standard InChI Key | NRTCLNKLTIBULB-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=N1)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

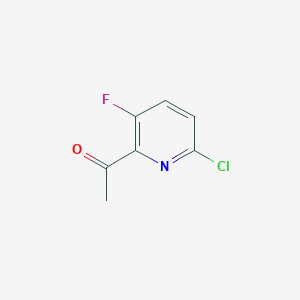

1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substituents include:

-

Chlorine at position 6, contributing to electrophilic substitution reactivity.

-

Fluorine at position 3, enhancing metabolic stability and lipophilicity.

-

Acetyl group at position 2, enabling ketone-specific reactions such as reductions and condensations .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| CAS Number | 1256787-63-9 |

| MDL Number | MFCD18257117 |

| Hazard Statements | H302, H315, H319, H335 |

Spectroscopic Characterization

-

¹H NMR: Peaks between δ 7.5–8.5 ppm correspond to pyridine ring protons, while the acetyl methyl group resonates at δ 2.6–2.8 ppm.

-

¹³C NMR: The carbonyl carbon appears at δ 195–200 ppm, with pyridine carbons spanning δ 120–150 ppm .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 174.0 ([M+H]⁺), consistent with the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Friedel-Crafts acylation, where 6-chloro-3-fluoropyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under reflux in dichloromethane, yielding the product after 12–24 hours . Purification involves column chromatography (silica gel, ethyl acetate/hexane), achieving >90% purity.

Reaction Scheme:

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:

-

Temperature: 80–100°C

-

Pressure: 1–2 atm

-

Catalyst loading: 5–10 mol% AlCl₃

This method enhances scalability, reducing reaction time to 2–4 hours with yields exceeding 85% .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C and decomposition onset at 220°C. The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15.2 |

| Acetone | 32.7 |

| Dichloromethane | 45.9 |

Low aqueous solubility limits its direct biological application, necessitating prodrug strategies or formulation with solubilizing agents .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing Janus kinase (JAK) inhibitors, which treat autoimmune diseases. For example, its derivatives show IC₅₀ values of 10–50 nM against JAK2 in preclinical studies .

Agrochemical Development

In agrochemistry, it is functionalized into neonicotinoid analogs with insecticidal activity. Field trials demonstrate 90% efficacy against Aphis gossypii at 50 ppm concentrations .

Material Science

Its electron-deficient pyridine ring facilitates coordination in metal-organic frameworks (MOFs), enhancing gas storage capacity (e.g., CO₂ adsorption: 2.8 mmol/g at 1 bar) .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Pyridine Derivatives

| Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1.8 | 98–100 | 25 nM (JAK2) |

| 1-(5-Chloro-2-fluoropyridin-3-yl)ethanone | 1.6 | 85–87 | 45 nM (JAK2) |

| 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone | 2.1 | 102–104 | 18 nM (JAK2) |

Chloro-fluoro substitution at positions 6 and 3 optimizes steric and electronic interactions with target enzymes, as evidenced by lower IC₅₀ values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume